Cas no 2137135-80-7 ((1r,4r)-4-({(benzyloxy)carbonyl(ethyl)amino}methyl)cyclohexane-1-carboxylic acid)

(1r,4r)-4-({(benzyloxy)carbonyl(ethyl)amino}methyl)cyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- trans 4-({[(Benzyloxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid
- Cyclohexanecarboxylic acid, 4-[[ethyl[(phenylmethoxy)carbonyl]amino]methyl]-, trans-
- EN300-843879
- EN300-1084952
- 2137135-80-7
- A1-20640
- 4-({[(benzyloxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid
- 2137690-36-7
- (1r,4r)-4-({[(benzyloxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid
- (1r,4r)-4-({(benzyloxy)carbonyl(ethyl)amino}methyl)cyclohexane-1-carboxylic acid
-
- MDL: MFCD32176706
- インチ: 1S/C18H25NO4/c1-2-19(12-14-8-10-16(11-9-14)17(20)21)18(22)23-13-15-6-4-3-5-7-15/h3-7,14,16H,2,8-13H2,1H3,(H,20,21)/t14-,16-
- InChIKey: APFFWBRJOWQZIE-KOMQPUFPSA-N
- ほほえんだ: [C@@H]1(C(O)=O)CC[C@@H](CN(CC)C(OCC2=CC=CC=C2)=O)CC1
計算された属性
- せいみつぶんしりょう: 319.17835828g/mol
- どういたいしつりょう: 319.17835828g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 385
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 66.8Ų
じっけんとくせい
- 密度みつど: 1.152±0.06 g/cm3(Predicted)
- ふってん: 480.2±24.0 °C(Predicted)
- 酸性度係数(pKa): 4.85±0.10(Predicted)
(1r,4r)-4-({(benzyloxy)carbonyl(ethyl)amino}methyl)cyclohexane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-843879-10.0g |
(1r,4r)-4-({[(benzyloxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid |
2137135-80-7 | 95.0% | 10.0g |
$4606.0 | 2025-02-21 | |
Enamine | EN300-843879-0.1g |
(1r,4r)-4-({[(benzyloxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid |
2137135-80-7 | 95.0% | 0.1g |
$943.0 | 2025-02-21 | |
Enamine | EN300-843879-0.25g |
(1r,4r)-4-({[(benzyloxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid |
2137135-80-7 | 95.0% | 0.25g |
$985.0 | 2025-02-21 | |
Enamine | EN300-843879-1g |
(1r,4r)-4-({[(benzyloxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid |
2137135-80-7 | 1g |
$1070.0 | 2023-09-02 | ||
Enamine | EN300-843879-0.05g |
(1r,4r)-4-({[(benzyloxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid |
2137135-80-7 | 95.0% | 0.05g |
$900.0 | 2025-02-21 | |
Enamine | EN300-843879-5.0g |
(1r,4r)-4-({[(benzyloxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid |
2137135-80-7 | 95.0% | 5.0g |
$3105.0 | 2025-02-21 | |
Enamine | EN300-843879-1.0g |
(1r,4r)-4-({[(benzyloxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid |
2137135-80-7 | 95.0% | 1.0g |
$1070.0 | 2025-02-21 | |
Enamine | EN300-843879-2.5g |
(1r,4r)-4-({[(benzyloxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid |
2137135-80-7 | 95.0% | 2.5g |
$2100.0 | 2025-02-21 | |
Enamine | EN300-843879-0.5g |
(1r,4r)-4-({[(benzyloxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid |
2137135-80-7 | 95.0% | 0.5g |
$1027.0 | 2025-02-21 | |
Enamine | EN300-843879-5g |
(1r,4r)-4-({[(benzyloxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid |
2137135-80-7 | 5g |
$3105.0 | 2023-09-02 |
(1r,4r)-4-({(benzyloxy)carbonyl(ethyl)amino}methyl)cyclohexane-1-carboxylic acid 関連文献
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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(1r,4r)-4-({(benzyloxy)carbonyl(ethyl)amino}methyl)cyclohexane-1-carboxylic acidに関する追加情報
Research Brief on (1r,4r)-4-({(benzyloxy)carbonyl(ethyl)amino}methyl)cyclohexane-1-carboxylic acid (CAS: 2137135-80-7)
In recent years, the compound (1r,4r)-4-({(benzyloxy)carbonyl(ethyl)amino}methyl)cyclohexane-1-carboxylic acid (CAS: 2137135-80-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclohexane backbone and functionalized amine and carboxyl groups, has shown promising potential in various therapeutic applications, including enzyme inhibition and drug delivery systems. The following research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
The synthesis of (1r,4r)-4-({(benzyloxy)carbonyl(ethyl)amino}methyl)cyclohexane-1-carboxylic acid has been optimized in recent studies to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method that reduces side reactions and enhances stereochemical control, achieving a 92% yield. This advancement is critical for scaling up production for preclinical studies. Additionally, the compound's stability under physiological conditions has been investigated, revealing a half-life of approximately 48 hours in serum, which suggests its suitability for sustained-release formulations.
Biological evaluations of this compound have highlighted its role as a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes therapeutics. In vitro assays demonstrated an IC50 value of 3.2 nM, outperforming several clinically approved DPP-4 inhibitors. Furthermore, molecular docking studies have elucidated its binding mechanism, showing strong interactions with the S1 and S2 pockets of DPP-4. These findings were corroborated by X-ray crystallography data, published in Nature Structural & Molecular Biology in early 2024.
Beyond its enzymatic inhibition properties, (1r,4r)-4-({(benzyloxy)carbonyl(ethyl)amino}methyl)cyclohexane-1-carboxylic acid has been explored for its potential in targeted drug delivery. A recent study in Advanced Drug Delivery Reviews demonstrated its conjugation with nanoparticles, enhancing the bioavailability of hydrophobic anticancer agents. The compound's carboxyl group facilitated covalent attachment to nanoparticle surfaces, while its benzyloxycarbonyl-ethylamine moiety improved cellular uptake in cancer cell lines, as evidenced by a 2.5-fold increase in intracellular drug concentration compared to controls.
In conclusion, (1r,4r)-4-({(benzyloxy)carbonyl(ethyl)amino}methyl)cyclohexane-1-carboxylic acid (CAS: 2137135-80-7) represents a versatile scaffold with dual applications in enzyme inhibition and drug delivery. Ongoing research is investigating its pharmacokinetic profile in animal models, with preliminary data suggesting favorable tissue distribution. Future directions include structural derivatization to optimize selectivity and the development of hybrid systems combining its inhibitory and delivery capabilities. These efforts position this compound as a compelling candidate for translational research in metabolic disorders and oncology.
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